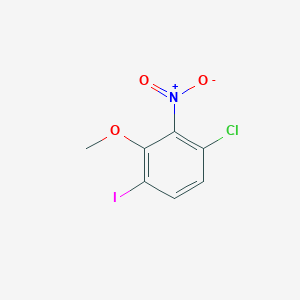
3-Chloro-6-iodo-2-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-iodo-2-nitroanisole is an organic compound with the molecular formula C7H5ClINO3 It is a derivative of anisole, where the methoxy group is substituted with chlorine, iodine, and nitro groups at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-nitroanisole typically involves multi-step reactions starting from anisole. The general synthetic route includes:
Nitration: Anisole undergoes nitration to introduce the nitro group at the ortho or para position.
Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and iodine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-2-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The iodine atom allows for cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Coupled Products: From cross-coupling reactions with various boronic acids.
Scientific Research Applications
3-Chloro-6-iodo-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-2-nitroanisole depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The halogen atoms (chlorine and iodine) can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroanisole: Similar structure but lacks the iodine atom.
3-Iodo-4-nitroanisole: Similar structure but lacks the chlorine atom.
2-Chloro-5-iodoanisole: Similar structure but lacks the nitro group.
Uniqueness
3-Chloro-6-iodo-2-nitroanisole is unique due to the presence of both chlorine and iodine atoms along with the nitro group on the anisole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C7H5ClINO3 |
|---|---|
Molecular Weight |
313.48 g/mol |
IUPAC Name |
1-chloro-4-iodo-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
InChI Key |
WRURCGZMBJERKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
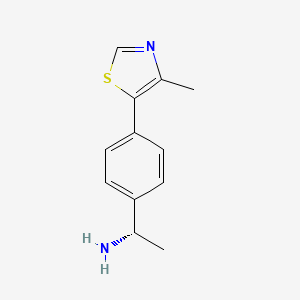
![(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
![n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine](/img/structure/B12858649.png)
![2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
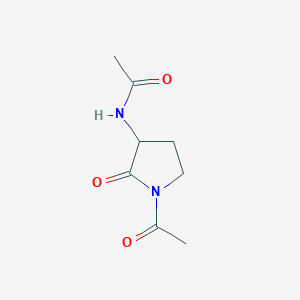
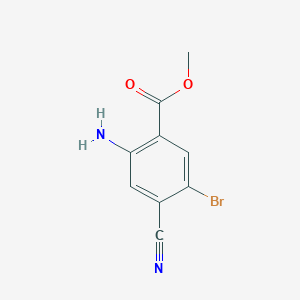
![(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide](/img/structure/B12858688.png)
![2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12858692.png)
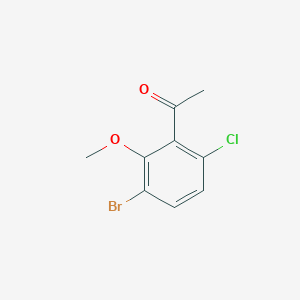
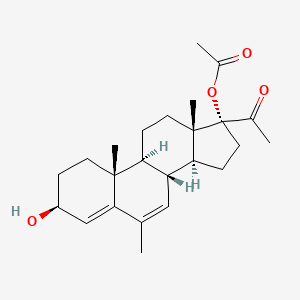
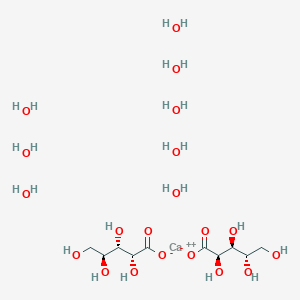
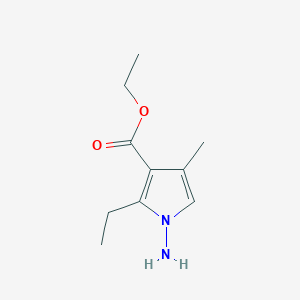
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12858719.png)
